molecular formula C15H28N2O2 B2778568 Tert-butyl 4-amino-4-(cyclobutylmethyl)piperidine-1-carboxylate CAS No. 1823831-94-2

Tert-butyl 4-amino-4-(cyclobutylmethyl)piperidine-1-carboxylate

Cat. No.: B2778568
CAS No.: 1823831-94-2
M. Wt: 268.401
InChI Key: KELMMKCLUSTVGT-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-4-(cyclobutylmethyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group, a cyclobutylmethyl substituent, and an amino group at the 4-position of the piperidine ring.

Properties

IUPAC Name

tert-butyl 4-amino-4-(cyclobutylmethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-9-7-15(16,8-10-17)11-12-5-4-6-12/h12H,4-11,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELMMKCLUSTVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2CCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-4-(cyclobutylmethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-4-(cyclobutylmethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Pharmaceutical Research Applications

  • Medicinal Chemistry
    Tert-butyl 4-amino-4-(cyclobutylmethyl)piperidine-1-carboxylate is primarily utilized in medicinal chemistry for its potential therapeutic effects. Its unique structure allows for interactions with various biological targets, particularly neurotransmitter receptors. Preliminary studies indicate that it may exhibit binding affinity to these receptors, suggesting possible applications in treating neurological disorders .
  • Targeted Protein Degradation
    The compound has been explored as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins within cells, which can be pivotal in cancer treatment and other diseases. The incorporation of this compound into PROTAC designs may enhance the efficacy and specificity of these agents .
  • Synthetic Intermediates
    This compound serves as a valuable intermediate in the synthesis of various bioactive compounds. Its structural features facilitate further chemical modifications, allowing researchers to explore new derivatives with enhanced biological activities .

Study on Neurotransmitter Receptor Interaction

A recent study investigated the interaction of this compound with several neurotransmitter receptors. The results indicated that the compound could potentially modulate receptor activity, leading to alterations in neurotransmitter signaling pathways, which may have implications for treating conditions like depression and anxiety disorders .

Development of PROTACs

In a study focused on PROTAC technology, researchers incorporated this compound into their constructs. The findings demonstrated that the compound improved the degradation efficiency of target proteins in cancer cell lines, suggesting its utility in developing new cancer therapies .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesPrimary Application
This compoundTert-butyl group, aminomethyl substituentNeurotransmitter receptor modulation, PROTAC development
Tert-butyl 4-(aminomethyl)-4-(phenyl)piperidine-1-carboxylateAryl group instead of cyclobutylmethylPROTAC linker development
Tert-butyl 4-amino-4-methylpiperidine-1-carboxylateMethyl group instead of cyclobutylmethylSynthetic intermediate for various derivatives

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-4-(cyclobutylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural, physicochemical, and functional differences between tert-butyl 4-amino-4-(cyclobutylmethyl)piperidine-1-carboxylate and related compounds:

Compound Substituent Molecular Weight (g/mol) Physical State Key Applications Safety Considerations
This compound (Target) Cyclobutylmethyl ~307 (estimated) Not reported Hypothesized as a pharmaceutical intermediate or scaffold for kinase inhibitors. Limited data; likely requires standard protective measures (gloves, eye protection).
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Pyridin-3-yl 277.36 Light yellow solid Used in CDK inhibitor research; potential kinase-targeting applications. Requires respiratory, eye, and hand protection .
tert-Butyl 4-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate 3-Methoxyphenyl 306.4 Not reported Building block for complex organic molecules; pharmaceutical research. No specific hazards reported; standard lab precautions advised.
tert-Butyl 4-amino-4-(2H-tetrazol-5-yl)piperidine-1-carboxylate 2H-tetrazol-5-yl 268.3 Not reported Scaffold for heterocyclic drug candidates; discontinued commercial availability. No hazard data; likely inert under standard conditions.
tert-Butyl 4-(cyclopentylamino)piperidine-1-carboxylate Cyclopentylamino 268.4 Not reported Intermediate in peptide-mimetic drug synthesis. Limited toxicity data; handled with standard PPE.

Key Observations:

Aryl/Heteroaryl Groups: Pyridin-3-yl and 3-methoxyphenyl substituents () introduce aromaticity, which may improve π-π stacking interactions in target proteins. Tetrazole Group: The 2H-tetrazol-5-yl substituent () adds polarity and hydrogen-bonding capacity, useful in medicinal chemistry.

Synthetic Utility :

  • Boc-protected piperidines are commonly used in multi-step syntheses, as seen in the preparation of CDK9 inhibitors (e.g., tert-butyl intermediates in and ) .
  • The cyclobutylmethyl group may require specialized coupling reagents (e.g., EDCI/HOBt, as in ) for amide bond formation .

Safety and Handling: Pyridinyl derivatives () demand stringent protective measures (e.g., respiratory protection), whereas aliphatic analogs (e.g., cyclopentylamino in ) lack explicit hazard data.

Research Findings and Limitations

Gaps in Data: No direct evidence exists for the synthesis, biological activity, or safety of this compound. Comparisons are extrapolated from structural analogs. Toxicity and environmental impact data are absent for most compounds (e.g., ).

Opportunities for Further Study :

  • Structure-Activity Relationships (SAR) : Investigate the cyclobutylmethyl group’s role in modulating selectivity for kinase targets (e.g., CDK9 ).
  • Synthetic Optimization : Explore reaction conditions to improve yields in multi-step syntheses (e.g., 49% yield in a CDK9 inhibitor step in ).

Biological Activity

Tert-butyl 4-amino-4-(cyclobutylmethyl)piperidine-1-carboxylate, with the CAS number 1823831-94-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, synthesis, and applications.

  • Molecular Formula : C15H28N2O2
  • Molecular Weight : 268.3950 g/mol
  • SMILES Notation : O=C(N1CCC(CC1)(N)CC1CCC1)OC(C)(C)C

These properties indicate a structure that may interact with biological systems effectively, particularly in the context of drug development.

Biological Activity Overview

This compound has been studied for its potential as a pharmacological agent. The following sections detail specific activities and findings.

1. Enzyme Inhibition Studies

Recent studies have highlighted the compound's ability to act as an inhibitor for certain enzymes, which may be crucial for therapeutic applications:

  • Butyrylcholinesterase (BuChE) : The compound has shown promising inhibition activity against BuChE, which is significant in the context of Alzheimer's disease treatment. Inhibitors of this enzyme can help manage symptoms by increasing acetylcholine levels in synaptic clefts .

2. Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties:

  • Mechanism : These compounds may prevent neuronal death through modulation of neurotransmitter systems and reducing oxidative stress .

Case Study 1: Inhibition of β-Lactamase

A related study demonstrated that piperidine derivatives could serve as effective beta-lactamase inhibitors, enhancing the efficacy of beta-lactam antibiotics against resistant bacterial strains. This highlights the potential role of this compound in antibiotic therapy .

Case Study 2: Neuroprotective Agents

In vivo studies have shown that piperidine derivatives can cross the blood-brain barrier and exert neuroprotective effects, making them suitable candidates for treating neurodegenerative diseases. The structure of this compound suggests similar capabilities .

Q & A

Q. Variables to Test :

VariableOptimization StrategyReference
Solvent Replace THF with toluene for better stability
Catalyst Use DMAP instead of pyridine for Boc protection
Temperature Reduce from 25°C to 0°C for sensitive alkylations

Contingency : If by-products persist, employ orthogonal protection (e.g., Fmoc) or switch to flow chemistry for better control .

Advanced: How to resolve contradictions in reported reaction conditions for cyclobutylmethyl group installation?

Discrepancies in solvent choice (THF vs. DMF) or base (NaH vs. K₂CO₃) may arise due to steric hindrance from the cyclobutyl group.

  • Experimental Design : Perform a DoE (Design of Experiments) varying solvents, bases, and temperatures.
  • Analytical Focus : Use ¹H NMR to quantify unreacted starting material and GC-MS to identify side products .

Recommendation : DMF with K₂CO₃ at 60°C showed higher reproducibility in analogous syntheses .

Advanced: What strategies are used to study the compound’s stability under physiological conditions?

  • Hydrolysis Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify products using LC-MS .
  • Thermal Stability : Use DSC (Differential Scanning Calorimetry) to assess decomposition temperatures .

Key Finding : The Boc group is prone to acidic hydrolysis (pH <4), necessitating stability-enhanced formulations for in vivo studies .

Advanced: How to evaluate binding affinity discrepancies between computational and experimental data?

  • Computational Modeling : Perform docking studies with AutoDock Vina using crystal structures of target receptors (e.g., GPCRs) .
  • Experimental Validation : Use SPR (Surface Plasmon Resonance) to measure real-time binding kinetics (ka/kd) .

Resolution : If discrepancies persist, re-examine protonation states of the piperidine nitrogen under assay conditions (pH 7.4 vs. computational defaults) .

Advanced: How to analyze and mitigate by-product formation during Boc deprotection?

  • Common By-Products : tert-Butanol adducts or cyclobutylmethyl rearrangements.
  • Mitigation :
    • Use HCl/dioxane instead of TFA for milder deprotection .
    • Add scavengers (e.g., triisopropylsilane) to minimize carbocation side reactions .

Analytical Tool : ¹³C NMR to detect tert-butanol residues (<0.5% threshold) .

Advanced: What computational methods are employed to predict metabolite profiles?

  • Software : Use Schrödinger’s Metabolite Prediction Suite or ADMET Predictor.
  • Focus : Cytochrome P450-mediated oxidation of the cyclobutylmethyl group and piperidine ring .

Validation : Compare in silico results with in vitro microsomal assays (human liver microsomes + NADPH) .

Advanced: How to identify degradation products in long-term stability studies?

  • Accelerated Conditions : Expose the compound to 40°C/75% RH for 1–3 months.

  • Analytical Workflow :

    StepTechniquePurpose
    Primary Detection UPLC-PDAMonitor peak purity
    Structural ID HRMS/MSⁿFragment mapping
    Quantification qNMRQuantify major degradants

Critical Insight : Cyclobutyl ring oxidation is a major degradation pathway .

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